molecular formula C10H15N3O5 B11743306 1-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

1-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

Cat. No.: B11743306
M. Wt: 257.24 g/mol
InChI Key: VGYZEXPNNAEQKL-JXOAFFINSA-N
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Description

IUPAC Nomenclature and Systematic Classification

The compound 1-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione is a modified nucleoside analog characterized by a pyrimidine base linked to a functionalized oxolane (tetrahydrofuran) ring. Its IUPAC name systematically describes the stereochemistry and substituents:

  • Pyrimidine-2,4-dione forms the heterocyclic base, with a methyl group at position 5.
  • The oxolan-2-yl moiety (a five-membered oxygen-containing ring) is substituted at position 1 of the pyrimidine.
  • The oxolane ring features hydroxyl (-OH), hydroxymethyl (-CH2OH), and amino (-NH2) groups at positions 4, 5, and 3, respectively, with absolute configurations 2R,3R,4S,5R .

This nomenclature aligns with conventions for nucleoside analogs, where the sugar moiety’s stereochemistry is critical for biological activity.

Stereochemical Configuration and Torsional Angles

The oxolane ring adopts a North (C3′-endo) puckering conformation , as inferred from studies on similar nucleosides. Key torsional angles include:

Torsional Angle Value (°) Significance
χ (Glycosidic) -120° Anti-conformation between base and sugar
γ (C4′-C5′) +60° Gauche+ orientation of hydroxymethyl
δ (C3′-C4′) 90° Influences sugar pucker and stacking interactions

The 3-amino group introduces unique hydrogen-bonding capabilities compared to canonical nucleosides like thymidine, which typically have a hydroxyl group at this position.

Comparative Analysis with Canonical Nucleoside Structures

Compared to thymidine (2′-deoxy-5-methyluridine), this compound exhibits three key differences:

  • Amino substitution : The 3′-hydroxyl in thymidine is replaced by an amino group (-NH2), altering hydrogen-bonding potential.
  • Hydroxymethyl group : The 5′-CH2OH group is retained, similar to ribose in RNA, but contrasts with thymidine’s 5′-CH3.
  • Stereochemistry : The 2R,3R,4S,5R configuration distinguishes it from natural nucleosides, which typically have 2R,4S,5R (e.g., thymidine).

These modifications may confer resistance to enzymatic degradation, as seen in other 3′-modified nucleosides.

Tautomeric Forms and Protonation States

The pyrimidine-2,4-dione system exhibits keto-enol tautomerism , though the diketone form dominates under physiological conditions. Protonation states vary with pH:

  • Neutral pH : The amino group (-NH2) remains unprotonated, while the N3 position of the pyrimidine may protonate (pKa ≈ 9.7).
  • Acidic conditions : The amino group protonates (-NH3+), enhancing solubility via charge interactions.

The tautomeric equilibrium is influenced by the electron-donating amino group, which stabilizes the enol form marginally compared to thymidine.

Properties

Molecular Formula

C10H15N3O5

Molecular Weight

257.24 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H15N3O5/c1-4-2-13(10(17)12-8(4)16)9-6(11)7(15)5(3-14)18-9/h2,5-7,9,14-15H,3,11H2,1H3,(H,12,16,17)/t5-,6-,7-,9-/m1/s1

InChI Key

VGYZEXPNNAEQKL-JXOAFFINSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione typically involves the condensation of a pyrimidine derivative with a ribose sugar. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the correct stereochemistry of the product. For instance, the reaction might be carried out in an aqueous medium with a mild acid catalyst to facilitate the formation of the glycosidic bond.

Industrial Production Methods: On an industrial scale, the production of this compound may involve enzymatic synthesis to achieve high specificity and yield. Enzymes such as nucleoside phosphorylases can be employed to catalyze the formation of the nucleoside from the corresponding base and sugar. This method is advantageous due to its mild reaction conditions and environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions: 1-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups on the ribose moiety can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form dihydro derivatives, which may have different biological activities.

    Substitution: The amino group on the pyrimidine ring can undergo substitution reactions with various electrophiles to form derivatives with modified properties.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

1-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.

    Biology: Plays a role in the study of nucleic acid interactions and enzyme mechanisms.

    Medicine: Investigated for its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid synthesis.

    Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 1-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound targets enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases, inhibiting their activity and thus preventing the replication of viral genomes or the proliferation of cancer cells.

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogous Nucleosides

Compound Name Sugar Substituents Base Modifications Key Features Biological Relevance
Target Compound 3-amino, 4-hydroxy, 5-hydroxymethyl (oxolan) 5-methyl pyrimidine-2,4-dione Enhanced polarity due to 3-amino group; potential for altered base pairing Antiviral/prodrug applications
Thymidine (Thd) 3,4-dihydroxy, 5-hydroxymethyl (oxolan) 5-methyl pyrimidine-2,4-dione Natural DNA nucleoside DNA synthesis substrate
3'-Azido-3'-deoxy-5-methyluridine () 3-azido, 4-hydroxy, 5-hydroxymethyl (oxolan) 5-methyl pyrimidine-2,4-dione Azido group acts as chain terminator Antiviral (e.g., HIV)
5'-Deoxy-5'-iodouridine () 3,4-dihydroxy, 5-iodomethyl (oxolan) Pyrimidine-2,4-dione Iodo substitution enhances halogen bonding Radiopharmaceutical potential
3'-Fluoro-3'-deoxythymidine () 3-fluoro, 4-hydroxy, 5-hydroxymethyl (oxolan) 5-methyl pyrimidine-2,4-dione Fluorine alters sugar pucker and metabolism Antiviral (e.g., HBV)

Key Observations:

  • Sugar Modifications: The 3-amino group in the target compound introduces a basic site, increasing solubility compared to azido or fluoro analogs. This may enhance interactions with enzymes like kinases or polymerases .
  • Base Pairing: Unlike Thd, the 3-amino group may disrupt canonical Watson-Crick pairing but enable novel hydrogen-bonding patterns, as seen in aminoglycoside-RNA interactions .
  • Synthesis Challenges: The amino group requires protection during synthesis (e.g., using trityl or acetyl groups), as described in and for related analogs .

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacokinetic and Physicochemical Data

Compound Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors Hydrogen Bond Acceptors Topological Polar Surface Area (Ų)
Target Compound 283.24 (calculated) -0.9 (estimated) 3 7 114
Thymidine (Thd) 242.23 -1.8 5 7 119
3'-Azido-3'-deoxy-5-methyluridine 283.24 -0.9 3 7 114
5'-Deoxy-5'-iodouridine 354.1 1.2 3 6 97

Key Observations:

  • Lipophilicity : The target compound’s XLogP3 (-0.9) is higher than Thd (-1.8), suggesting better membrane permeability but lower than iodinated analogs (e.g., 1.2 for 5'-iodo derivative) .
  • Polar Surface Area: Reduced hydrogen-bond donors (3 vs. 5 in Thd) may improve bioavailability .

Biological Activity

1-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione (commonly referred to as a pyrimidine derivative) is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by a pyrimidine core and a sugar moiety. Its molecular formula is C12H16N4O6C_{12}H_{16}N_4O_6, with a molecular weight of approximately 288.29 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC₁₂H₁₆N₄O₆
Molecular Weight288.29 g/mol
IUPAC NameThis compound

Antiviral Properties

Research indicates that this compound exhibits antiviral activity against various viruses. A study demonstrated its ability to inhibit viral replication through interference with the viral RNA synthesis pathway. Specifically, it was shown to reduce the replication of HIV and other retroviruses by targeting the reverse transcriptase enzyme .

Anticancer Effects

The compound has also been evaluated for its anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines by activating caspase pathways. For instance, a study reported that treatment with this compound led to a significant decrease in cell viability in breast cancer cell lines (MCF-7 and MDA-MB-231) .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis via caspase activation
MDA-MB-23120Cell cycle arrest and apoptosis

The biological activity of this compound is primarily attributed to its structural similarity to nucleosides, which allows it to integrate into nucleic acid synthesis pathways. It acts as an inhibitor of key enzymes involved in nucleotide metabolism, disrupting DNA and RNA synthesis in target cells .

Study on HIV Inhibition

A clinical study assessed the efficacy of this compound in patients with HIV. Results showed that patients receiving this compound exhibited lower viral loads compared to those receiving standard treatment alone. The study highlighted the compound's potential as an adjunct therapy in HIV management .

Study on Cancer Cell Lines

Another significant study focused on the effects of this compound on various cancer cell lines. It was found that the compound not only inhibited cell proliferation but also enhanced the sensitivity of cancer cells to conventional chemotherapeutic agents like doxorubicin .

Q & A

Q. What are the key synthetic challenges in achieving the correct stereochemistry of this compound, and how are they addressed experimentally?

The compound’s stereochemistry is critical due to its four chiral centers. Protecting group strategies are essential to preserve stereochemical integrity during synthesis. For example, the use of tert-butyldimethylsilyl (TBS) or 4,4′-dimethoxytrityl (DMTr) groups on the hydroxyl and amino functionalities prevents unwanted side reactions . Phosphoramidite chemistry (e.g., diisopropylphosphoramidites) is often employed for controlled coupling in nucleoside analogs, as seen in related compounds . High-resolution NMR (¹H, ¹³C, and 2D-COSY) and X-ray crystallography (e.g., PDBJ data for analogous structures) are used to confirm stereochemistry .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

  • HPLC-MS : To assess purity and detect impurities, especially diastereomers or hydrolyzed byproducts. For instance, collision cross-section (CCS) data from ion mobility spectrometry (e.g., adducts like [M+H]⁺ or [M+Na]⁺) can resolve structurally similar species .
  • NMR Spectroscopy : ¹H-¹³C HSQC and NOESY experiments differentiate regioisomers and confirm hydrogen-bonding patterns in the pyrimidine dione moiety .
  • Elemental Analysis : Validates empirical formulas, particularly for nitrogen and oxygen content .

Q. How can researchers optimize the glycosidic bond stability during synthesis and biological assays?

The glycosidic bond (between the oxolane ring and pyrimidine) is prone to acid-catalyzed hydrolysis. Strategies include:

  • Using fluorinated analogs (e.g., 4′-fluoro substitutions) to enhance bond stability, as seen in structurally related nucleosides .
  • Adjusting pH during purification (neutral to mildly basic conditions) and avoiding prolonged exposure to aqueous media .

Advanced Research Questions

Q. How can contradictory enzymatic activity data for this compound be resolved in antiviral studies?

Discrepancies may arise from differences in assay conditions (e.g., polymerase selectivity or cellular uptake). To address this:

  • Perform kinetic assays with purified viral polymerases (e.g., HIV-1 RT or HCV NS5B) to measure incorporation efficiency vs. natural substrates .
  • Use isotopic labeling (³H or ¹⁴C) to track metabolic stability in cell-based assays and correlate with in vitro results .

Q. What computational methods are effective for predicting this compound’s interaction with RNA/DNA polymerases?

  • Molecular Dynamics (MD) Simulations : Model the compound’s binding to polymerase active sites (e.g., using PyMOL or GROMACS). Focus on hydrogen-bonding interactions between the 3-amino group and conserved aspartate residues .
  • Density Functional Theory (DFT) : Calculate energy barriers for glycosidic bond rotation to predict conformational preferences .

Q. How can researchers address low yields in large-scale synthesis of this compound?

  • Flow Chemistry : Continuous synthesis reduces intermediate degradation and improves reproducibility .
  • Enzymatic Catalysis : Lipases or glycosyltransferases can enhance regioselectivity in sugar moiety functionalization .
  • DoE (Design of Experiments) : Optimize reaction parameters (temperature, solvent polarity, catalyst loading) using response surface methodology .

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